N1-(Pyridin-2-ylmethyl)ethane-1,2-diamine trihydrochloride
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Overview
Description
N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride is a chemical compound with the molecular formula C8H16Cl3N3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
On an industrial scale, the production of N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine-2-carboxylic acid derivatives, while reduction reactions can produce various amine derivatives .
Scientific Research Applications
N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the metal ion and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has similar chelating properties but differs in its methylation pattern.
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Another similar compound with two pyridinylmethyl groups, offering different coordination chemistry properties.
Uniqueness
N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride is unique due to its specific structure, which allows it to form highly stable metal complexes. This makes it particularly valuable in applications requiring strong and selective metal ion binding .
Properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.3ClH/c9-4-6-10-7-8-3-1-2-5-11-8;;;/h1-3,5,10H,4,6-7,9H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJMZCDMQMQNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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